molecular formula C6H8ClN3 B2935565 3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine CAS No. 1556129-05-5

3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B2935565
CAS No.: 1556129-05-5
M. Wt: 157.6
InChI Key: NHEZDGKCPIDYBH-UHFFFAOYSA-N
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Description

3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring structure combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c7-5-4-9-10-3-1-2-8-6(5)10/h4,8H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEZDGKCPIDYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=NN2C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1556129-05-5
Record name 3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound disrupts the enzyme’s function, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclization of substituted pyrazole precursors with appropriate reagents. For example, refluxing in pyridine with acrylonitrile derivatives (e.g., 3-piperidinylacrylonitrile) followed by neutralization with HCl yields crystalline products (67–70% yields) . Key steps include solvent selection (e.g., ethanol for recrystallization) and purification via column chromatography. Characterization relies on IR, 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and mass spectrometry to confirm molecular structure and purity .

Q. How are spectroscopic techniques employed to validate the structure of 3-chloro-pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3300 cm1^{-1}, C≡N at ~2200 cm1^{-1}) .
  • NMR : 1H^1 \text{H} NMR resolves proton environments (e.g., aromatic protons at δ 6.92–8.88 ppm), while 13C^{13} \text{C} NMR confirms carbon frameworks (e.g., carbonyl carbons at ~165 ppm) .
  • MS : Molecular ion peaks (e.g., m/z 227.05 for C8_8H4_4Cl2_2N4_4) and fragmentation patterns validate molecular formulas .

Q. What solvents and reaction conditions optimize yields in pyrazolo[1,5-a]pyrimidine synthesis?

  • Methodological Answer :

  • Solvents : Pyridine for cyclization , DCM for halogenation , and ethanol/water mixtures (1:1 v/v) for catalytic reactions .
  • Conditions : Reflux temperatures (80–120°C), reaction times (3–6 hours), and acid/base neutralization (HCl or NaHCO3_3) are critical for yield optimization .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and planarity. For example, the title compound C8_8H4_4Cl2_2N4_4 crystallizes in monoclinic P21_1/c with mean C–C bond deviation 0.003 Å, confirming coplanarity of fused rings . Weak C–H⋯N hydrogen bonds (2.8–3.0 Å) stabilize crystal packing, relevant for solid-state reactivity studies .

Q. What strategies address contradictions in spectral data during derivative characterization?

  • Methodological Answer :

  • Cross-Validation : Compare experimental 1H^1 \text{H} NMR shifts with DFT-calculated values .
  • Isotopic Labeling : Use 15N^{15} \text{N}-labeled precursors to resolve overlapping signals in crowded spectra.
  • 2D NMR : HSQC and HMBC correlations map 1H^1 \text{H}-13C^{13} \text{C} connectivity, distinguishing regioisomers .

Q. How do substituents at the 3- and 7-positions influence biological activity?

  • Methodological Answer : Chlorine at the 3-position enhances electrophilicity, enabling nucleophilic substitution for drug conjugate synthesis (e.g., kinase inhibitors) . Ethyl or methyl groups at the 7-position improve lipophilicity, affecting membrane permeability in cell-based assays . Structure-activity relationship (SAR) studies require systematic variation of substituents followed by in vitro bioactivity screening (e.g., IC50_{50} against cancer cell lines) .

Q. What catalytic systems improve regioselectivity in pyrazolo[1,5-a]pyrimidine functionalization?

  • Methodological Answer :

  • Copper Catalysis : CuSO4_4/sodium ascorbate enables azide-alkyne cycloaddition for triazole ring fusion .
  • Acid Catalysis : BBr3_3 in DCM selectively demethylates methoxy groups without degrading the core structure .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates in SNAr substitutions .

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